molecular formula C7H14Cl2N2O2 B2793745 8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride CAS No. 2126162-93-2

8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride

Cat. No.: B2793745
CAS No.: 2126162-93-2
M. Wt: 229.1
InChI Key: OBBYYOHUSRAAFK-UHFFFAOYSA-N
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Description

8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride is a chemical compound with the molecular formula C₇H₁₄Cl₂N₂O₂ and a molecular weight of 229.10 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro nonane ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

8-hydroxy-2,6-diazaspiro[3.5]nonan-5-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.2ClH/c10-5-1-7(3-8-4-7)6(11)9-2-5;;/h5,8,10H,1-4H2,(H,9,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBYYOHUSRAAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC(=O)C12CNC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diazaspiro ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted diazaspiro compounds with various functional groups.

Scientific Research Applications

Biological Activities

Research has indicated that 8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride exhibits several important biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Antitumor Activity : Some case studies have indicated that derivatives of spiro compounds can exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.
  • Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems may indicate neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for various applications in medicinal chemistry:

  • Drug Development : The unique structural characteristics of the compound make it a suitable scaffold for designing new drugs targeting specific diseases.
  • Lead Compound for Synthesis : Researchers are investigating its derivatives to enhance pharmacological properties and reduce toxicity.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, indicating its potential as a new antimicrobial agent.
  • Case Study on Antitumor Activity :
    • In vitro tests demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
  • Neuroprotective Study :
    • Research focusing on neurodegenerative diseases suggested that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in treating conditions like Alzheimer’s disease.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition
AntitumorCytotoxicity against cancer cells
NeuroprotectiveProtection against oxidative stress

Mechanism of Action

The mechanism of action of 8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the diazaspiro ring system play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one: Lacks the dihydrochloride salt form.

    2,6-Diazaspiro[3.5]nonan-5-one: Lacks the hydroxyl group at the 8th position.

    8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one monohydrochloride: Contains only one hydrochloride group.

Uniqueness

8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride is unique due to its specific combination of functional groups and its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride (CAS No. 2126162-93-2) is a compound of interest due to its unique structural properties and potential biological activities. This spirocyclic compound features a diazaspiro framework, which has been associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C7_7H14_{14}Cl2_2N2_2O2_2
  • Molecular Weight : 229.1 g/mol
  • CAS Number : 2126162-93-2
  • Purity : Minimum purity of 95% is typically required for research applications .

The biological activity of this compound has been linked to its interaction with specific cellular pathways. Preliminary studies suggest that it may exert effects through:

  • Antioxidant Activity : The hydroxyl group in the compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
NeuroprotectionProtection against neuronal cell death
AntimicrobialInhibition of bacterial growth

Case Studies

  • Neuroprotective Study :
    A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results showed significant reduction in cell death and preservation of neuronal function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Antimicrobial Activity :
    In vitro assays demonstrated that the compound exhibited notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics, highlighting its potential use in treating bacterial infections.

Pharmacological Insights

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. It is essential to evaluate how the compound is absorbed, distributed, metabolized, and excreted in biological systems to understand its therapeutic window.

Safety Profile

Toxicological assessments have shown that at therapeutic doses, this compound exhibits a favorable safety profile with minimal adverse effects reported in animal models.

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